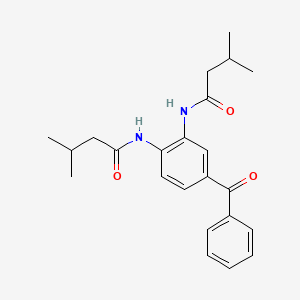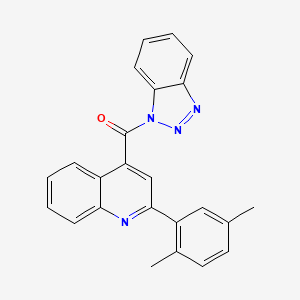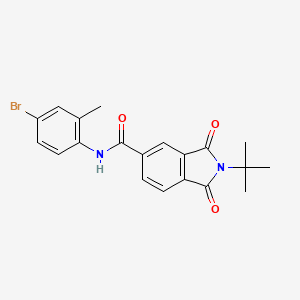
N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide)
Overview
Description
N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide), also known as BB-2116, is a synthetic compound that has been extensively studied in the field of biochemistry and pharmacology. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) has also been found to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects:
N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) has also been shown to reduce fever in animal models of fever. Additionally, it has been found to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) in lab experiments is its well-established synthesis method, which allows for the production of pure N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide). Additionally, N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) has been extensively studied, and its biological activities have been well characterized. However, one limitation of using N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Future Directions
There are several future directions for research on N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide). One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Additionally, N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) may have potential as a chemopreventive agent for the prevention of cancer. Further research is also needed to fully understand the mechanism of action of N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) and its effects on various biochemical pathways in the body.
In conclusion, N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) is a synthetic compound that has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, as well as potent antioxidant, antitumor, and antimicrobial activities. N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) has a well-established synthesis method and has been extensively studied, making it a valuable tool for lab experiments. Future research on N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) may lead to the development of new therapeutics for the treatment of various diseases.
Scientific Research Applications
N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) has been extensively studied for its biological activities and has been found to exhibit a wide range of effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) has also been found to exhibit potent antioxidant activity. Additionally, it has been shown to have antitumor and antimicrobial activities.
properties
IUPAC Name |
N-[4-benzoyl-2-(3-methylbutanoylamino)phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-15(2)12-21(26)24-19-11-10-18(23(28)17-8-6-5-7-9-17)14-20(19)25-22(27)13-16(3)4/h5-11,14-16H,12-13H2,1-4H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLVASAAILDDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B3550324.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3550329.png)
![ethyl 4-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3550330.png)
![5-{3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B3550333.png)

![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3550337.png)

![1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine](/img/structure/B3550360.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3550383.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B3550396.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3550399.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3550413.png)